molecular formula C23H28ClN3O4 B12495024 Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12495024
M. Wt: 445.9 g/mol
InChI Key: TTZSQOKTYRDPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetamido group, and an ethylpiperazinyl group attached to a benzoate ester. It is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-chlorophenoxy)acetic acid: This is achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base.

    Formation of 2-(2-chlorophenoxy)acetamide: The 2-(2-chlorophenoxy)acetic acid is then converted to its corresponding amide using ammonia or an amine.

    Synthesis of 4-(4-ethylpiperazin-1-yl)benzoic acid: This involves the reaction of 4-aminobenzoic acid with 4-ethylpiperazine.

    Coupling reaction: The final step involves coupling the 2-(2-chlorophenoxy)acetamide with 4-(4-ethylpiperazin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester, ETHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE.

Chemical Reactions Analysis

ETHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can be compared with other similar compounds such as:

    N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: This compound also contains a chlorophenoxy group and an acetamido group but differs in its bicyclic structure.

    4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: This compound is similar in structure but lacks the ethylpiperazinyl group, which may affect its biological activity and applications.

ETHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C23H28ClN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

ethyl 3-[[2-(2-chlorophenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C23H28ClN3O4/c1-3-26-11-13-27(14-12-26)20-10-9-17(23(29)30-4-2)15-19(20)25-22(28)16-31-21-8-6-5-7-18(21)24/h5-10,15H,3-4,11-14,16H2,1-2H3,(H,25,28)

InChI Key

TTZSQOKTYRDPKP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.